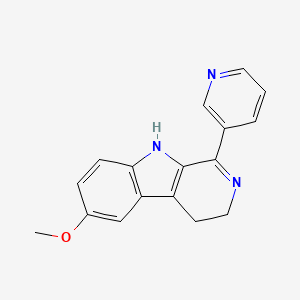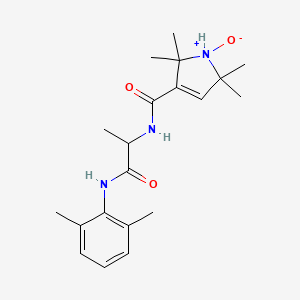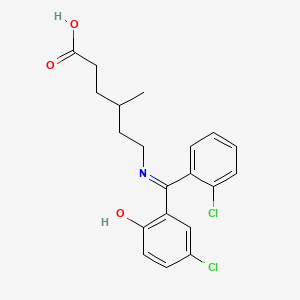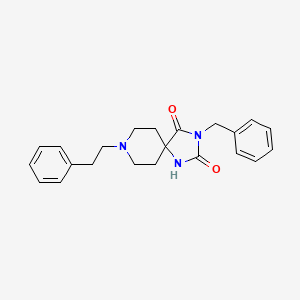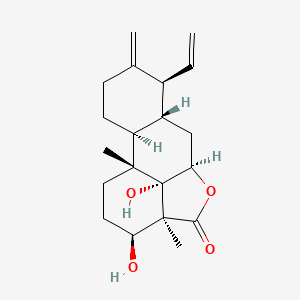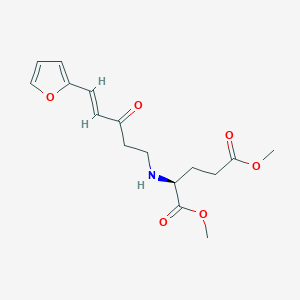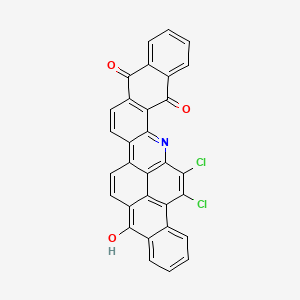
Benzylidene dimethoxydimethylindanone, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylidene dimethoxydimethylindanone, (E)-, typically involves the condensation of 5,6-dimethoxy-3,3-dimethylindan-1-one with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the (E)-isomer through an aldol condensation reaction .
Industrial Production Methods
In industrial settings, the production of Benzylidene dimethoxydimethylindanone, (E)-, can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Benzylidene dimethoxydimethylindanone, (E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzylidene dimethoxydimethylindanone, (E)-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects in treating skin conditions and other ailments.
Industry: The compound is used in the formulation of cosmetics and skincare products due to its protective properties against environmental stressors
Mechanism of Action
Benzylidene dimethoxydimethylindanone, (E)-, exerts its effects by binding to the aryl hydrocarbon receptor (AhR). This binding inhibits the activation of AhR by environmental pollutants, thereby reducing the release of proinflammatory cytokines and matrix metalloproteinases. This mechanism helps protect the skin from damage caused by pollutants and UV radiation .
Comparison with Similar Compounds
Similar Compounds
Benzylidene dimethoxyindanone: Similar structure but lacks the dimethyl groups.
Dimethoxybenzylideneindanone: Similar structure but with variations in the position of methoxy groups.
Uniqueness
Benzylidene dimethoxydimethylindanone, (E)-, is unique due to its specific combination of methoxy and dimethyl groups, which confer distinct chemical and biological properties. Its ability to act as an AhR antagonist sets it apart from other similar compounds .
Properties
CAS No. |
924627-52-1 |
|---|---|
Molecular Formula |
C20H20O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2E)-2-benzylidene-5,6-dimethoxy-3,3-dimethylinden-1-one |
InChI |
InChI=1S/C20H20O3/c1-20(2)15-12-18(23-4)17(22-3)11-14(15)19(21)16(20)10-13-8-6-5-7-9-13/h5-12H,1-4H3/b16-10- |
InChI Key |
HBYIQDKCUUZHBO-YBEGLDIGSA-N |
Isomeric SMILES |
CC\1(C2=CC(=C(C=C2C(=O)/C1=C/C3=CC=CC=C3)OC)OC)C |
Canonical SMILES |
CC1(C2=CC(=C(C=C2C(=O)C1=CC3=CC=CC=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



